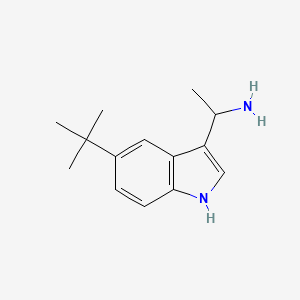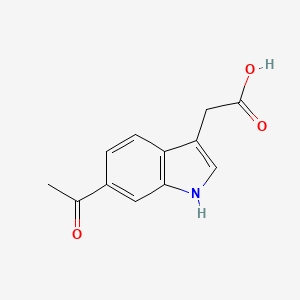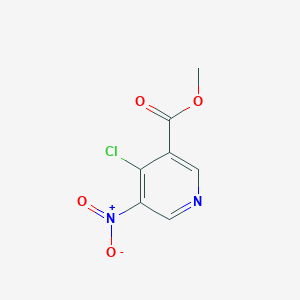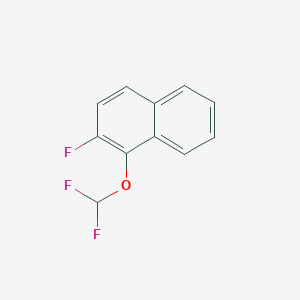
1-Naphthalenol, 2-(1,1-dimethylethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-butyl)-4-methylnaphthalen-1-ol is an organic compound that belongs to the class of naphthols It features a naphthalene ring substituted with a tert-butyl group at the 2-position and a methyl group at the 4-position, along with a hydroxyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-4-methylnaphthalen-1-ol typically involves the alkylation of naphthol derivatives. One common method is the Friedel-Crafts alkylation, where naphthol is reacted with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2-(tert-butyl)-4-methylnaphthalen-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of tert-butyl and methyl groups into the naphthalene ring, optimizing reaction times and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-butyl)-4-methylnaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthols.
Substitution: Formation of halogenated or nitrated naphthols.
Applications De Recherche Scientifique
2-(tert-butyl)-4-methylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(tert-butyl)-4-methylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-butyl)-4-methylnaphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
4-methylnaphthalen-1-ol: Lacks the tert-butyl group, influencing its physical and chemical properties.
2-tert-butyl-1-naphthol: Lacks the methyl group, altering its steric and electronic characteristics
Uniqueness
2-(tert-butyl)-4-methylnaphthalen-1-ol is unique due to the combination of its substituents, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and industrial applications where tailored reactivity and properties are required.
Propriétés
Numéro CAS |
60683-47-8 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2-tert-butyl-4-methylnaphthalen-1-ol |
InChI |
InChI=1S/C15H18O/c1-10-9-13(15(2,3)4)14(16)12-8-6-5-7-11(10)12/h5-9,16H,1-4H3 |
Clé InChI |
KMBULPXSAXFQDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=CC=CC=C12)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)

![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)





![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)

